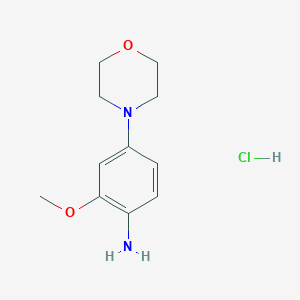

2-Methoxy-4-morpholinoaniline hydrochloride

Description

2-Methoxy-4-morpholinoaniline hydrochloride (CAS 6950-91-0) is a substituted aniline derivative featuring a methoxy group at the 2-position and a morpholino group at the 4-position of the benzene ring, with a hydrochloride salt counterion. Its molecular formula is C₁₁H₁₇ClN₂O₂, and it has a molecular weight of 244.717 g/mol . However, related compounds (e.g., 2-chloro-4-fluoroaniline hydrochloride) use thionyl chloride and hydrochloric acid in tetrahydrofuran (THF) for similar transformations .

The hydrochloride salt enhances the compound’s solubility in polar solvents, making it suitable for pharmaceutical and organic synthesis applications. It is commercially available from suppliers such as Boron Molecular (Product Code: BM1085) and J&H Chemical, with purity levels typically exceeding 95% . The free base form (CAS 209960-91-8) has a molecular weight of 208.26 g/mol and is listed as a precursor in synthesis databases .

Properties

IUPAC Name |

2-methoxy-4-morpholin-4-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-14-11-8-9(2-3-10(11)12)13-4-6-15-7-5-13;/h2-3,8H,4-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXJBLQCWDUTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611003 | |

| Record name | 2-Methoxy-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6950-91-0 | |

| Record name | Benzenamine, 2-methoxy-4-(4-morpholinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6950-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 65638 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-morpholinoaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution Approach

One common synthetic pathway involves nucleophilic aromatic substitution on a suitably activated aromatic precursor. For example, starting from 2-methoxy-4-halogenated aniline derivatives, the morpholino group is introduced by reaction with morpholine under basic or acidic conditions.

-

- Solvent: Alcohols such as n-butanol or dioxane

- Catalysts: Acidic catalysts like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)

- Temperature: Elevated temperatures (e.g., 130–150°C) often under microwave irradiation to accelerate the reaction

- Time: Typically 3–5 hours depending on the method

Example:

A mixture of 2-methoxy-4-halogenated aniline and morpholine in dioxane with catalytic trifluoroacetic acid is stirred at elevated temperature, followed by isolation of the hydrochloride salt by treatment with HCl/dioxane.

Stepwise Synthesis via Nitro and Acetamide Intermediates

Another approach involves multi-step synthesis starting from nitro-substituted methoxyanilines, which are then reduced and functionalized:

Step A: Preparation of 4-fluoro-2-methoxy-5-nitroaniline via nitration of 4-fluoro-2-methoxyaniline derivatives under controlled acidic conditions (sulfuric and fuming nitric acid) at low temperatures (0–5°C).

Step B: Reduction of the nitro group to an amine using catalytic hydrogenation (Raney nickel catalyst under hydrogen atmosphere) in methanol at 25–30°C.

Step C: Acetylation to form N-(4-fluoro-2-methoxyphenyl)acetamide using acetic anhydride and acetic acid at 90°C.

Step D: Further nitration or substitution reactions to introduce morpholino substituents, followed by hydrolysis and salt formation with hydrochloric acid to yield the hydrochloride salt of 2-methoxy-4-morpholinoaniline.

This multi-step method provides high purity and yields, with key intermediate purification steps involving solvent extraction, washing with brine, and recrystallization.

Reaction Parameters and Optimization

Research Findings and Analytical Data

Purity and Characterization:

The final hydrochloride salt is typically characterized by NMR (1H and 13C), mass spectrometry, and melting point determination. For example, 1H NMR spectra confirm the presence of methoxy, aromatic, and morpholino protons with characteristic chemical shifts.Yield Optimization:

Use of microwave-assisted heating significantly reduces reaction times and can improve yields in nucleophilic substitution steps.Solvent Effects:

Protic solvents such as alcohols favor nucleophilic substitution by stabilizing intermediates, while halogenated solvents (e.g., dichloromethane) are preferred in acylation steps for better control and purification.

Summary Table of Preparation Routes

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Direct substitution of morpholine on halogenated methoxyaniline | Simple, fewer steps, scalable | Requires elevated temperatures, moderate yields |

| Multi-step via Nitro and Acetamide Intermediates | Nitration → Reduction → Acetylation → Substitution → Salt formation | High purity, high yields, well-characterized intermediates | More complex, longer synthesis time |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the morpholine ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The aniline moiety allows for various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced morpholine derivatives.

Substitution: Halogenated or alkylated aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-4-morpholinoaniline hydrochloride has been investigated for its potential as an anti-estrogenic agent. Research indicates that derivatives of this compound can effectively bind to estrogen receptors, modulating their activity and offering therapeutic potential in hormone-related diseases such as breast cancer.

Key Studies:

- A study focusing on the development of morpholinoaniline scaffolds demonstrated that modifications at various positions on the aromatic ring could enhance binding affinity to estrogen receptors, suggesting a pathway for drug development targeting hormone-dependent cancers.

Material Science

In material science, this compound has been explored for its role in synthesizing advanced materials, including polymers and organic light-emitting diodes (OLEDs). Its ability to participate in various chemical reactions allows for the creation of functionalized materials with tailored properties.

Applications:

- Synthesis of conductive polymers that can be utilized in electronic devices.

- Development of coatings with specific optical properties due to the presence of the methoxy and morpholino groups.

Table 1: Synthesis Conditions for 2-Methoxy-4-morpholinoaniline Hydrochloride

Case Study 1: Anti-estrogenic Activity

A comprehensive study was conducted to evaluate the anti-estrogenic properties of various morpholinoaniline derivatives, including 2-Methoxy-4-morpholinoaniline hydrochloride. The results indicated significant inhibition of estrogen receptor activity, supporting its potential use in developing new therapeutic agents for breast cancer treatment.

Case Study 2: Material Development

Researchers have explored the application of this compound in creating novel polymers for electronic applications. The study highlighted how modifications to the compound's structure could lead to enhanced electrical conductivity and stability when used in OLEDs.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-morpholinoaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methoxy-4-morpholinoaniline hydrochloride with structurally or functionally related compounds, highlighting key differences in substituents, synthesis, and properties:

Key Findings:

Substituent Effects: The morpholino group in 2-Methoxy-4-morpholinoaniline hydrochloride contributes to improved solubility and bioavailability compared to halogenated analogs (e.g., 2-chloro-4-fluoroaniline hydrochloride) . Dihydrochloride salts (e.g., 3-Methoxy-4-morpholinoaniline dihydrochloride) exhibit higher stability and solubility than mono-hydrochloride forms but require stringent dry storage conditions .

Synthetic Yields: Acid hydrolysis methods for morpholinoaniline derivatives consistently yield ~38.5%, as seen in both 2-chloro-4-fluoroaniline and 3-chloro-4-methoxyaniline hydrochlorides .

Applications: 2-Methoxy-4-morpholinoaniline hydrochloride is prioritized in drug discovery for its balanced lipophilicity and solubility, whereas sulfonyl-substituted analogs (e.g., 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine) are favored in materials science for their electron-withdrawing properties .

Stability: Hydrochloride salts generally require storage in dry conditions, while dihydrochlorides (e.g., 3-Methoxy-4-morpholinoaniline dihydrochloride) may exhibit greater hygroscopicity .

Biological Activity

2-Methoxy-4-morpholinoaniline hydrochloride (CAS No. 6950-91-0) is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and hormonal modulation. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

2-Methoxy-4-morpholinoaniline hydrochloride is characterized by its unique structure, which includes a methoxy group (-OCH₃) and a morpholino group attached to an aniline backbone. This configuration enhances its lipophilicity and potential receptor binding affinity.

Molecular Formula : C₁₁H₁₆ClN₂O₂

Molecular Weight : Approximately 240.71 g/mol

The biological activity of 2-Methoxy-4-morpholinoaniline hydrochloride is primarily attributed to its interaction with estrogen receptors (ERs). Research indicates that compounds with morpholinoaniline scaffolds can act as anti-estrogens, potentially inhibiting the proliferation of hormone-sensitive cancers, such as breast cancer.

Key Mechanisms:

- Estrogen Receptor Modulation : The compound has been shown to bind effectively to estrogen receptors, disrupting their signaling pathways, which is crucial in the development and progression of certain cancers .

- Cell Cycle Interference : Studies indicate that derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis .

Anticancer Properties

Research has demonstrated that 2-Methoxy-4-morpholinoaniline hydrochloride exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cancer Type | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Hormone-resistant prostate cancer | 0.85 | Induces apoptosis via ER modulation |

| Hepatocellular carcinoma | 1.81 | Cell cycle arrest and apoptosis |

| Non-small cell lung cancer | 0.90 | Disruption of microtubule dynamics |

These results suggest a promising role for this compound in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies indicate potential antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, which could lead to bactericidal effects against certain strains .

Case Studies

- Study on Anti-proliferative Effects : A study evaluated the anti-proliferative effects of various morpholinoaniline derivatives, including 2-Methoxy-4-morpholinoaniline hydrochloride. The results indicated significant growth inhibition in breast cancer cell lines treated with the compound at concentrations as low as 5 µM .

- In Silico Docking Studies : Computational studies have shown that the compound binds favorably to estrogen receptors compared to other known anti-estrogens, suggesting a high potential for therapeutic application in hormone-dependent cancers .

Q & A

Q. What experimental approaches can clarify conflicting bioactivity data in kinase inhibition assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.